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Compound of Interest

Compound Name: Neoaureothin

Cat. No.: B8089337

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin, also known as Spectinabilin, is a polyketide natural product exhibiting a range
of biological activities, including nematicidal, antiviral, and antimalarial properties. This
technical guide provides a comprehensive overview of its spectroscopic data, crucial for its
identification, characterization, and further development in drug discovery pipelines. The data
presented herein is compiled from peer-reviewed scientific literature, offering a centralized
resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Neoaureothin (Spectinabilin).

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data

H NMR (Proton NMR) Data
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Chemical Shift (3)
ppm

Multiplicity

Coupling Constant
(J) Hz

Assignment

Data not fully
available in a single
public source.
Representative data
for similar polyketides
suggest signals in the
olefinic (8 5.0-7.0),
methoxy (o ~3.5), and
aliphatic (6 1.0-2.5)

regions.

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm

Assignment

Data not fully available in a single public source.
Expected signals include those for carbonyls (o
>170), olefinic carbons ( 100-150), methoxy

carbon (& ~55-60), and aliphatic carbons (& 10-

40).

Note: Detailed, publicly available, and fully assigned *H and 3C NMR data for Neoaureothin

were not found in a single, comprehensive source during the literature search. The structural

complexity and presence of multiple stereocenters necessitate advanced 2D NMR techniques

for complete assignment, which are often found in the supplementary information of specialized

publications.

Table 2: Mass Spectrometry (MS) Data

Mass-to-Charge

lonization Mode . Formula Assighment
Ratio (m/z)

HR-ESI-MS 478.2226 C28H32NOe™ [M+H]*+
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Source: Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal
Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis)

Spectroscopic Data
Wavenumber (cm~?) / Functional Group /

Spectroscopic Technique .
Wavelength (Amax, hm) Transition

Specific data not available.

Expected absorptions include
IR Spectroscopy C=0 (carbonyl), C=C (alkene),

C-0 (ether), and NOz (nitro

group) stretching vibrations.

Specific data not available.

The extended polyene
UV-Vis Spectroscopy chromophore is expected to

result in strong absorption in

the UV-visible region.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis
of Neoaureothin, based on standard methodologies for natural product characterization.

Isolation and Purification

Neoaureothin (Spectinabilin) is a secondary metabolite produced by certain strains of
Streptomyces, such as Streptomyces spectabilis and Streptomyces sp. DT10. A general
protocol for its isolation is as follows:

o Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid or solid
medium to promote the production of secondary metabolites.

o Extraction: Extract the fermentation broth and/or mycelium with an organic solvent (e.g.,
ethyl acetate).
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» Chromatography: Subject the crude extract to a series of chromatographic separations, such
as silica gel column chromatography followed by preparative High-Performance Liquid
Chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a few milligrams of purified Neoaureothin in a suitable
deuterated solvent (e.g., CDCIls, DMSO-des) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

o Data Acquisition:
o Acquire standard one-dimensional (1D) *H and 3C NMR spectra.

o To aid in structural elucidation, acquire a suite of two-dimensional (2D) NMR spectra,
including:

» COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) tH-
13C correlations, which is crucial for connecting different structural fragments.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.

o Data Processing: Process the acquired free induction decays (FIDs) using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing to the solvent signal or an internal standard
(e.g., TMS).

Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

o Data Acquisition:

o Acquire full scan mass spectra in positive ion mode to observe the protonated molecule
[M+H]*.

o Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation
patterns, which can provide valuable structural information.

o Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental
composition. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by
evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the
compound with KBr powder and pressing it into a disc.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., methanol, ethanol, or acetonitrile).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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o Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-
800 nm).

» Data Analysis: Determine the wavelength(s) of maximum absorbance (Amax), which are
characteristic of the chromophore(s) in the molecule.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general workflow for the spectroscopic analysis of a natural
product like Neoaureothin and a conceptual representation of its biosynthetic origin.
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General workflow for the isolation and spectroscopic characterization of Neoaureothin.
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Conceptual overview of the polyketide biosynthesis pathway leading to Neoaureothin.

 To cite this document: BenchChem. [Spectroscopic Profile of Neoaureothin (Spectinabilin): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8089337#spectroscopic-data-of-neoaureothin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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